REACTION_CXSMILES
|
[CH3:1][Si](C=[N+]=[N-])(C)C.[CH2:8]([CH:11]1[CH2:16][CH2:15][CH:14]([C:17]([OH:19])=[O:18])[CH2:13][CH2:12]1)[C:9]#[CH:10]>CO.ClCCl>[CH2:8]([CH:11]1[CH2:16][CH2:15][CH:14]([C:17]([O:19][CH3:1])=[O:18])[CH2:13][CH2:12]1)[C:9]#[CH:10] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
hexanes
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C(C#C)C1CCC(CC1)C(=O)O
|
Name
|
methanol dichloromethane
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO.ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
resulting in 100% conversion of starting material to product
|
Name
|
|
Type
|
|
Smiles
|
C(C#C)C1CCC(CC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |